molecular formula C18H23N3O4 B2780103 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 556016-83-2

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2780103
CAS No.: 556016-83-2
M. Wt: 345.399
InChI Key: CBYSISWBIMDRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of spirohydantoins These compounds are characterized by a spiro-connected hydantoin ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Spirohydantoin Core: The initial step involves the cyclization of appropriate precursors to form the spirohydantoin core. This can be achieved through the reaction of an amino acid derivative with an isocyanate under controlled conditions.

    Introduction of the Ethoxyphenyl Group: The next step involves the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. This is typically carried out by reacting the spirohydantoin intermediate with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-ethoxyphenylacetyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby exerting its anticonvulsant effects. The exact molecular pathways involved are still under investigation, but it is thought to influence ion channels and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide is unique due to its specific structural features, such as the ethoxyphenyl group, which imparts distinct pharmacological properties. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-25-14-8-6-13(7-9-14)19-15(22)12-21-16(23)18(20-17(21)24)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYSISWBIMDRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.